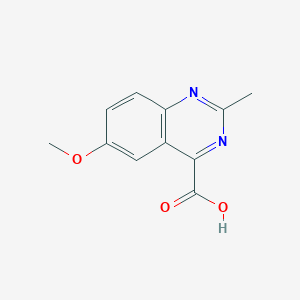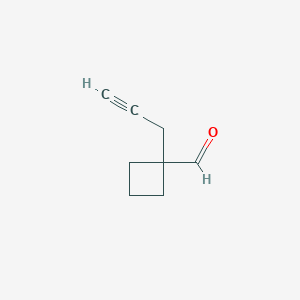
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound that belongs to the class of cyclobutane derivatives It is characterized by the presence of a cyclobutane ring substituted with a propynyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclobutanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then oxidized to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(Prop-2-yn-1-yl)cyclobutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Sonogashira cross-coupling.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propynyl group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
- 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Uniqueness
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a propynyl group on a cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
1-prop-2-ynylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-8(7-9)5-3-6-8/h1,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHDFAUAPBQAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
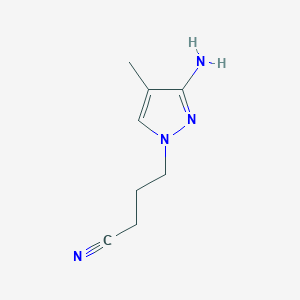
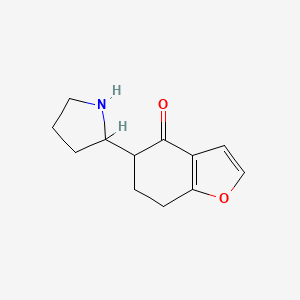
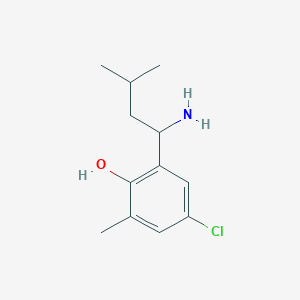
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)

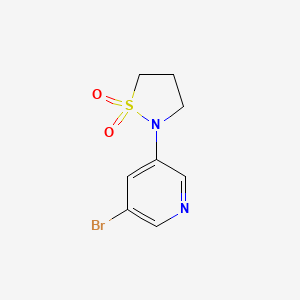
![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)

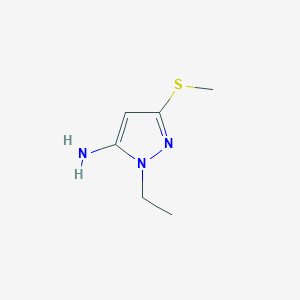
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
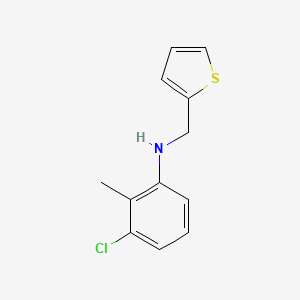
amine](/img/structure/B13306863.png)
![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
